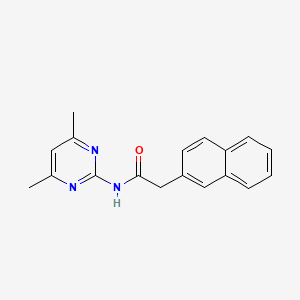
2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide, also known as BMS-986177, is a novel chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of small molecules that target the sphingosine-1-phosphate receptor 1 (S1P1), which is involved in various physiological processes such as immune cell trafficking, vascular development, and lymphocyte circulation.
作用機序
2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide selectively modulates the function of the S1P1 receptor. The S1P1 receptor is a G protein-coupled receptor that is activated by sphingosine-1-phosphate (S1P). Activation of the S1P1 receptor leads to the activation of several downstream signaling pathways, including the PI3K/Akt and ERK pathways. These pathways are involved in various physiological processes, including immune cell trafficking, vascular development, and lymphocyte circulation. By selectively modulating the function of the S1P1 receptor, 2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide can potentially modulate these physiological processes.
Biochemical and Physiological Effects
2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the number of circulating lymphocytes, which is a hallmark of autoimmune diseases such as multiple sclerosis and psoriasis. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, it has been shown to reduce the severity of experimental autoimmune encephalomyelitis, which is a model of multiple sclerosis.
実験室実験の利点と制限
One of the advantages of 2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide is its high selectivity for the S1P1 receptor. This selectivity reduces the likelihood of off-target effects, which can be a problem with other compounds that target the S1P1 receptor. Additionally, 2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide has good bioavailability and pharmacokinetic properties, which make it a good candidate for further development.
One of the limitations of 2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide is its limited solubility in water. This can make it difficult to work with in lab experiments, and alternative solvents may need to be used. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound.
将来の方向性
There are several future directions for research on 2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide. One direction is to further optimize the synthesis method to increase the yield and purity of the final product. Another direction is to study the long-term safety and efficacy of this compound in animal models and clinical trials. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis. Finally, studies are needed to determine the potential of this compound in combination with other drugs for the treatment of these diseases.
合成法
The synthesis of 2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-bromoacetyl cyclopentane in the presence of a base to yield the intermediate product. This intermediate is then subjected to further reactions, including N-alkylation and cyclization, to yield the final product. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
科学的研究の応用
2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the S1P1 receptor and to selectively modulate its function. The S1P1 receptor is involved in various physiological processes, including immune cell trafficking, vascular development, and lymphocyte circulation. Therefore, targeting this receptor has potential therapeutic applications in diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis.
特性
IUPAC Name |
2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-7-10(2)15-13(14-9)16-12(17)8-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHZBNKZRNWWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)





![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)


![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
